![molecular formula C12H16N2O2 B14212462 4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]- CAS No. 613660-50-7](/img/structure/B14212462.png)
4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]- is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]- typically involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . These methods provide good to excellent yields and are efficient for laboratory-scale synthesis.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents, providing various enantioenriched α-substituted piperidines in good yields . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]- involves its interaction with molecular targets and pathways in biological systems. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 4-(6-Chloro-3-pyridinyl)-1-methyl-4-piperidinol
- 4-(3-Methyl-2-pyridinyl)-4-piperidinol
Comparison: Compared to similar compounds, 4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]- is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
613660-50-7 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(6-methylpyridin-3-yl)methanone |
InChI |
InChI=1S/C12H16N2O2/c1-9-2-3-10(8-13-9)12(16)14-6-4-11(15)5-7-14/h2-3,8,11,15H,4-7H2,1H3 |
InChI Key |
LYLLXCNPDLHWPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14212388.png)
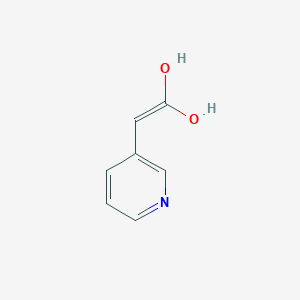
![[3-(Pyrimidin-2-yl)phenyl]acetaldehyde](/img/structure/B14212399.png)
![1-(4-{[4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl]methyl}phenyl)ethan-1-one](/img/structure/B14212402.png)
![4,4'-[9,10-Bis(decyloxy)anthracene-2,6-diyl]diphenol](/img/structure/B14212414.png)
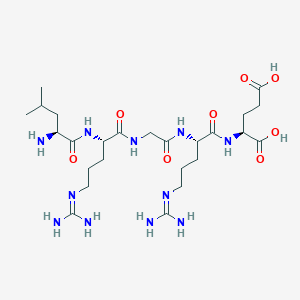
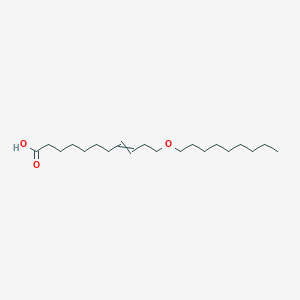
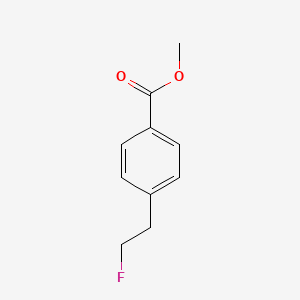
![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B14212428.png)
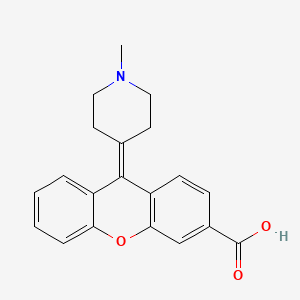
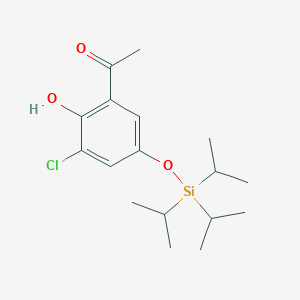

![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)

